Product packaging for 4-(2-Methoxy-2-oxoethoxy)benzoic acid(Cat. No.:CAS No. 63787-32-6)

4-(2-Methoxy-2-oxoethoxy)benzoic acid

Cat. No.: B3385489
CAS No.: 63787-32-6
M. Wt: 210.18 g/mol
InChI Key: SPBVJVFCFLINPJ-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Ether-Containing Carboxylic Acids

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as precursors for a vast array of more complex molecules. The presence of the carboxylic acid group on the benzene (B151609) ring allows for a multitude of transformations, including esterification, amidation, and reduction. The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the carboxylic acid group.

In the case of 4-(2-Methoxy-2-oxoethoxy)benzoic acid , the ether linkage at the para-position acts as an electron-donating group through resonance, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. This positions it within the broader class of ether-containing carboxylic acids, which are valued for their ability to introduce flexible linkages and modify the solubility and electronic properties of molecules.

Significance as a Synthetic Precursor and Chemical Scaffold in Non-Biological Systems

The true potential of This compound lies in its utility as a synthetic precursor and a versatile chemical scaffold. The presence of three distinct functional groups—the carboxylic acid, the ether, and the ester—offers chemists a platform for sequential and selective modifications.

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide range of other molecular fragments. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, providing a second acidic site for further reactions, or it can be reduced to a primary alcohol. This dual functionality makes it an attractive building block for the synthesis of polymers, dendrimers, and other complex organic architectures.

While specific applications of this particular molecule in non-biological systems are still an emerging area of research, its structural motifs suggest potential use in the development of:

Liquid Crystals: Benzoic acid derivatives are well-known precursors for liquid crystalline materials. The elongated, rigid structure of the benzene ring, combined with the flexible ether linkage, could be exploited to design molecules with specific mesomorphic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. rsc.org The ether and ester functionalities could be used to tune the properties of the resulting framework, such as pore size and functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B3385489 4-(2-Methoxy-2-oxoethoxy)benzoic acid CAS No. 63787-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxy-2-oxoethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBVJVFCFLINPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63787-32-6
Record name 4-(2-methoxy-2-oxoethoxy)benzoic acid
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Synthetic Methodologies for 4 2 Methoxy 2 Oxoethoxy Benzoic Acid and Its Analogues

Established Synthetic Pathways to 4-(2-Methoxy-2-oxoethoxy)benzoic acid

The most common and well-documented routes to synthesize this compound involve a two-step sequence starting from 4-hydroxybenzoic acid. This sequence includes an initial esterification of the carboxylic acid group, followed by an alkylation of the phenolic hydroxyl group.

The synthesis of the target molecule often begins with the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid, typically as a methyl ester. This initial esterification step prevents the acidic proton of the carboxylic acid from interfering with the subsequent alkylation reaction, which requires a base.

The direct esterification of 4-hydroxybenzoic acid with methanol (B129727) is a common method to produce the key intermediate, methyl 4-hydroxybenzoate (B8730719). cabidigitallibrary.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by refluxing the mixture. cabidigitallibrary.orgrsc.org The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. cabidigitallibrary.org Subsequent dehydration yields the methyl ester. This reaction establishes the "methoxy" and "oxo" components of the side chain in the final product's name.

With the carboxylic acid group protected as a methyl ester, the next step is the alkylation of the phenolic hydroxyl group. This transformation is a classic example of the Williamson ether synthesis. masterorganicchemistry.com In this reaction, the phenolic proton of methyl 4-hydroxybenzoate is removed by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkylating agent to form the ether linkage. masterorganicchemistry.com

For the synthesis of this compound, the phenoxide of methyl 4-hydroxybenzoate is reacted with an appropriate two-carbon electrophile that already contains the methyl ester, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). This SN2 reaction forms the desired ether bond and completes the carbon skeleton of the target molecule, resulting in methyl 4-(2-methoxy-2-oxoethoxy)benzoate. masterorganicchemistry.comarkat-usa.org A final hydrolysis step (saponification) of the methyl ester on the benzene (B151609) ring, followed by acidification, would yield the final product, this compound. However, many syntheses stop at the diester stage, which is a stable derivative.

The success of the esterification and alkylation strategies hinges on the appropriate selection of reagents and the precise control of reaction conditions.

For the initial esterification of 4-hydroxybenzoic acid, the common conditions are:

Reactant : Methanol cabidigitallibrary.org

Catalyst : Concentrated sulfuric acid cabidigitallibrary.orgrsc.org

Solvent : Methanol often serves as both the reactant and the solvent. Toluene can be added to aid in the removal of water via azeotropic distillation. cabidigitallibrary.org

Temperature : The reaction is typically heated to reflux for several hours. cabidigitallibrary.orgrsc.org

The subsequent alkylation (Williamson ether synthesis) of methyl 4-hydroxybenzoate requires a base to deprotonate the phenol (B47542) and a suitable solvent. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.

Below is an interactive data table summarizing typical conditions for the alkylation of phenolic precursors, drawn from analogous syntheses.

PrecursorAlkylating AgentBaseSolventTemperatureYield
Methyl n-hydroxybenzoateBenzyl bromidePotassium Carbonate (K₂CO₃)Acetone (B3395972)Reflux53-84% rsc.org
4-EthylphenolMethyl iodideSodium Hydroxide (NaOH)Water/Ether (Biphasic)RefluxNot specified utahtech.edu
Methyl mandelateMethyl α-bromophenylacetateSodium Hydride (NaH)Tetrahydrofuran (THF)Not specifiedModerate arkat-usa.org
o-ChloronitrobenzenePotassium phenoxide(Catalyst used)Toluene/XyleneHigh TemperatureNot specified crdeepjournal.org

This table presents data from syntheses analogous to the formation of this compound.

Based on these analogous reactions, a typical procedure for synthesizing the diester precursor would involve reacting methyl 4-hydroxybenzoate with methyl chloroacetate or bromoacetate using potassium carbonate as the base in a solvent like acetone or DMF, under reflux conditions. rsc.org

Novel Approaches and Reaction Optimization in Synthesis

While the established pathways are reliable, research continues to focus on developing more efficient, environmentally friendly, and selective synthetic methods.

One significant improvement in the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). crdeepjournal.org This technique is particularly useful for reactions where the reactants are in different, immiscible phases, such as a solid phenoxide salt and an alkyl halide in an organic solvent. utahtech.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. utahtech.educrdeepjournal.org This method can lead to increased reaction rates, milder reaction conditions (lower temperatures), and improved yields by enhancing the contact between the nucleophile and the electrophile. utahtech.educrdeepjournal.org

The compound this compound itself is achiral. However, the synthesis of chiral analogues, where stereocenters are present in the molecule, requires stereoselective methods. Such syntheses are crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Two primary strategies can be employed for the stereoselective synthesis of related chiral analogues:

Chiral Pool Synthesis : This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For example, one could start with a chiral α-hydroxy acid to build the side chain, which would then be attached to the benzoic acid core.

Asymmetric Catalysis : This method involves using a chiral catalyst to induce stereoselectivity in a reaction that creates a new chiral center. For instance, a chiral phase-transfer catalyst could be used in the alkylation step to favor the formation of one enantiomer over the other if the alkylating agent or the substrate were prochiral. figshare.com While direct examples for the target molecule are not prevalent, the development of stereoselective routes for structurally similar compounds is an active area of research. figshare.com

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a focus on process intensification (PI). This engineering and chemistry approach aims to develop smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it A primary strategy in PI is the shift from traditional batch reactors to continuous flow manufacturing. mdpi.com

Continuous flow chemistry offers significant advantages for scale-up. nih.gov By conducting reactions in a continuous stream through a reactor, precise control over parameters like temperature, pressure, and residence time can be achieved. mdpi.com This leads to improved reaction selectivity, higher yields, and enhanced safety, particularly for highly exothermic reactions, by minimizing the volume of hazardous materials at any given time. cetjournal.itmdpi.com For instance, the successful scaled-up synthesis of propofol, which involves a substituted benzoic acid intermediate, from gram-scale to tens of grams per day was demonstrated using a continuous-flow protocol, highlighting its potential for industrial translation. nih.gov

Microreactors and other miniaturized devices represent a key technology in process intensification. Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, leading to shorter residence times and improved process performance. researchgate.net While specific studies on the continuous synthesis of this compound are not prevalent, the principles derived from the synthesis of similar active pharmaceutical ingredients (APIs) are directly applicable. cetjournal.itresearchgate.net The development of a continuous process would involve optimizing reaction conditions in a microreactor and then scaling up by numbering-up (using multiple microreactors in parallel) or by transitioning to larger millidevices. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Benzoic Acid Derivative Synthesis

Feature Traditional Batch Processing Continuous Flow Processing (Process Intensification)
Scale Difficult to scale, "scale-up" issues Easier to scale via "numbering-up" or longer run times nih.gov
Heat Transfer Limited, potential for hot spots Excellent, high surface-area-to-volume ratio researchgate.net
Safety Higher risk due to large volumes of reagents Inherently safer, small reaction volumes cetjournal.it
Control Less precise control over parameters Precise control over temperature, pressure, time mdpi.com
Productivity Lower, includes downtime for cleaning/filling Higher, potential for 24/7 operation nih.gov
Reproducibility Can vary from batch to batch High consistency and reproducibility

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Solvent-Free and Aqueous Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. One approach is the development of solvent-free reactions. Another is the use of water as a benign reaction medium. mdpi.com The synthesis of benzoic acid derivatives has been demonstrated in aqueous reaction mixtures. google.com This approach not only reduces reliance on organic solvents but can also simplify product isolation and purification. Furthermore, "on-water" reactions, where insoluble reactants are mixed in the presence of water, have been shown to accelerate reaction rates in some cases. mdpi.com

Enzymatic Catalysis in Related Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions, making it a cornerstone of green chemistry. google.com While specific enzymatic routes to this compound are not widely documented, enzymes have been successfully used in the synthesis of related benzoic acid derivatives. For example, nitrilase enzymes have been employed to hydrolyze benzonitrile (B105546) derivatives to the corresponding benzoic acids in an aqueous environment, providing an efficient and environmentally friendly method. google.com Lipases, such as Novozym 435, are another class of enzymes used for esterification reactions involving benzoic acid in greener solvent systems like deep eutectic solvents. researchgate.net

Table 2: Examples of Enzymatic Catalysis in Benzoic Acid Derivative Synthesis

Enzyme Class Reaction Type Substrate Example Product Example Key Advantages
Nitrilase Hydrolysis p-Aminomethylbenzonitrile p-Aminomethylbenzoic acid Aqueous medium, mild conditions, high efficiency google.com
Lipase Esterification Glycerol and Benzoic Acid α-monobenzoate glycerol Use of green solvents (DES), high selectivity researchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired product. nih.govrsc.org Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. nih.gov In contrast, reactions like substitutions or eliminations generate stoichiometric byproducts, leading to lower atom economy. nih.gov

A key metric for quantifying waste is the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov In the fine chemical and pharmaceutical industries, E-factors can be notoriously high, often between 5 and 100, meaning that for every kilogram of product, 5 to 100 kilograms of waste are produced. nih.gov A detailed analysis of a multi-step synthesis, such as the commercial process for Viagra™, can reveal which steps generate the most waste, allowing chemists to target them for improvement. rsc.org Strategies for waste reduction include using catalytic reagents instead of stoichiometric ones, recycling solvents, and choosing reaction pathways that minimize the formation of byproducts. jocpr.com

For example, a key step in synthesizing the target molecule is the etherification of 4-hydroxybenzoic acid with methyl chloroacetate.

Reaction: 4-Hydroxybenzoic acid + Methyl chloroacetate → this compound + HCl

While the yield might be high, the generation of a stoichiometric amount of HCl (which must be neutralized, creating salt waste) lowers the atom economy. A greener approach might involve a catalytic addition reaction, if one could be developed, which would theoretically have 100% atom economy.

Chemical Reactivity and Transformation of 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Oxidation Reactions and Derived Products

The oxidation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid can be directed to specific sites within the molecule, primarily the ether linkage, as the benzoic acid moiety is already in a high oxidation state and the aromatic ring is relatively resistant to oxidation under standard conditions.

Regioselective Oxidation Pathways

Regioselectivity in the oxidation of this compound is a critical consideration. The most probable site for oxidation is the methylene (B1212753) group (-CH₂-) of the ethoxy side chain, which is activated by the adjacent oxygen atom of the ether and the carbonyl group of the ester. The aromatic ring itself would require harsh conditions to be oxidized. The carboxylic acid group is generally inert to further oxidation. Therefore, oxidation reactions can be selectively targeted to the side chain.

Formation of Carboxylic Acids, Ketones, and Quinone Analogues

Oxidation of the ether side chain can lead to several products. Cleavage of the C-O bond of the ether or oxidation of the methylene group can occur. For instance, strong oxidation could potentially cleave the ether linkage, leading to the formation of 4-hydroxybenzoic acid and other degradation products.

While direct formation of a simple ketone from the ether moiety is not straightforward, oxidative cleavage could lead to intermediates that might be converted to ketones under specific conditions. Quinone analogues could theoretically be formed through the oxidation of the benzene (B151609) ring, but this would necessitate potent oxidizing agents and would likely be accompanied by significant decomposition of the starting material. masterorganicchemistry.comorganic-chemistry.org

Role of Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

The choice of oxidizing agent is crucial in determining the outcome of the reaction.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, KMnO₄ can oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comalfa-chemistry.com In the case of this compound, KMnO₄ would likely attack the ether side chain, potentially leading to cleavage and the formation of more stable carboxylic acids. The reaction conditions, such as temperature and pH, would significantly influence the product distribution. researchgate.netjapsonline.comsphinxsai.com

Chromium Trioxide (CrO₃): Chromium trioxide is another strong oxidizing agent, often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). organic-chemistry.orgwikipedia.org It is capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.org When applied to the subject compound, it would be expected to target the ether side chain. CrO₃ is an efficient catalyst for benzylic oxidation, which suggests it could oxidize the methylene group adjacent to the ether oxygen. organic-chemistry.org

Table 1: Expected Products from Oxidation Reactions

Oxidizing Agent Potential Reaction Site Probable Products
Potassium Permanganate (KMnO₄) Ether side chain (-O-CH₂-COOCH₃) 4-Hydroxybenzoic acid, Oxalic acid, Carbon dioxide

Reduction Reactions and Derived Products

Reduction reactions of this compound target the carbonyl-containing functional groups: the carboxylic acid and the ester.

Chemoselective Reduction of Carbonyl and Ester Moieties

The presence of both a carboxylic acid and an ester group allows for the possibility of chemoselective reduction. The reactivity of these two groups towards reducing agents differs, enabling the selective transformation of one over the other.

Carboxylic Acid Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the ester.

Ester Reduction: Borane (BH₃) complexes are often used for the selective reduction of carboxylic acids in the presence of esters. Conversely, certain modified borohydride (B1222165) reagents might show selectivity for the ester.

Simultaneous Reduction: Using a powerful, non-selective reducing agent like LiAlH₄ would result in the reduction of both functional groups. A method for the direct reduction of benzoic acids to alcohols using sodium borohydride–bromine (NaBH₄–Br₂) has been developed, which could be applicable here. sci-hub.se

Generation of Alcohol and Amine Derivatives

The reduction of the carboxylic acid and ester functionalities leads primarily to the formation of alcohol derivatives.

Alcohol Derivatives:

Reduction of the carboxylic acid group yields a primary alcohol, resulting in the formation of methyl (4-(hydroxymethyl)phenoxy)acetate .

Reduction of the ester group yields a primary alcohol, leading to 4-(2-hydroxyethoxy)benzoic acid . nih.gov

Complete reduction of both groups would yield (4-(2-hydroxyethoxy)phenyl)methanol .

Amine Derivatives: The synthesis of amine derivatives from this compound typically requires a multi-step process. A common route involves the conversion of the carboxylic acid to an amide, followed by reduction of the amide to an amine. For example, the carboxylic acid can be converted to an acid chloride and then reacted with an amine to form an amide, which can subsequently be reduced to the corresponding amine using a reagent like LiAlH₄. Another pathway could involve reductive amination, though this would require initial conversion to an aldehyde. mdpi.com The formation of an amide, for instance, could lead to 4-(2-amino-2-oxoethoxy)benzoic acid or related structures, which can then be further modified.

Table 2: Potential Products from Reduction Reactions

Reducing Agent Targeted Functional Group(s) Product(s)
LiAlH₄ Carboxylic acid and Ester (4-(2-hydroxyethoxy)phenyl)methanol
BH₃∙THF Carboxylic acid (selective) Methyl (4-(hydroxymethyl)phenoxy)acetate
NaBH₄/Br₂ Carboxylic acid Methyl (4-(hydroxymethyl)phenoxy)acetate sci-hub.se
Hydrolysis then Reduction Ester (after hydrolysis) 4-(2-hydroxyethoxy)benzoic acid nih.gov

Application of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The reduction of this compound can lead to different products depending on the reducing agent employed and the reaction conditions. The two most reactive sites for reduction are the carboxylic acid and the methyl ester groups.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, lithium aluminum hydride will reduce both the carboxylic acid and the ester functionalities. youtube.comlibretexts.orggoogle.com The carboxylic acid group is converted to a primary alcohol, and the methyl ester is also reduced to a primary alcohol. This results in the formation of 4-(2-hydroxyethoxy)benzyl alcohol.

Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a milder reducing agent and typically does not reduce carboxylic acids or esters under standard conditions. achemblock.com However, its reactivity can be enhanced. For instance, in the presence of certain additives or at elevated temperatures, NaBH₄ can be made to reduce esters. libretexts.org The reduction of carboxylic acids with NaBH₄ generally requires harsher conditions or the use of activating agents like iodine or bromine. prepchem.comzenodo.org Therefore, under typical laboratory conditions, NaBH₄ would likely not react with this compound. Selective reduction of the ester in the presence of the carboxylic acid, or vice-versa, would require specific protecting group strategies.

Table 1: Reduction Products of this compound

Reducing AgentReactive Functional GroupsExpected Product
Lithium Aluminum Hydride (LiAlH₄)Carboxylic acid and Ester4-(2-hydroxyethoxy)benzyl alcohol
Sodium Borohydride (NaBH₄) (standard conditions)NoneNo reaction

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being directed by the existing substituents.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. youtube.com

Nitration: The nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, commonly by heating with fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.org This reaction is known to be reversible. wikipedia.org

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. In this compound, we have a carboxylic acid group (-COOH) and an alkoxycarbonylmethoxy group (-OCH₂COOCH₃).

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director . masterorganicchemistry.comprepchem.com It deactivates the ring towards electrophilic attack.

The ether linkage in the -OCH₂COOCH₃ group has an oxygen atom with lone pairs that can be donated to the aromatic ring through resonance. This makes the ether group an ortho, para-director and an activating group. libretexts.orgorganicchemistrytutor.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsDirecting InfluencePredicted Major Product(s)
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Ortho, para-directing ether group overrides meta-directing carboxyl group.3-Halo-4-(2-methoxy-2-oxoethoxy)benzoic acid
NitrationHNO₃/H₂SO₄Ortho, para-directing ether group overrides meta-directing carboxyl group.3-Nitro-4-(2-methoxy-2-oxoethoxy)benzoic acid
SulfonationSO₃/H₂SO₄Ortho, para-directing ether group overrides meta-directing carboxyl group.3-Sulfo-4-(2-methoxy-2-oxoethoxy)benzoic acid

Nucleophilic Substitution Reactions

The ester and ether functionalities of this compound can undergo nucleophilic substitution reactions.

The ester group is a primary site for nucleophilic acyl substitution. This can lead to hydrolysis or transesterification.

Hydrolysis: Under basic conditions (saponification), the ester can be hydrolyzed to a carboxylate salt, which upon acidification yields the corresponding dicarboxylic acid, 4-(carboxymethoxy)benzoic acid. chemspider.comchegg.com Acid-catalyzed hydrolysis is also possible.

Transesterification: The methyl ester can be converted to a different ester by reacting with an alcohol in the presence of an acid or base catalyst. ucla.eduresearchgate.net

The ether linkage is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

Sodium Methoxide (B1231860) (NaOCH₃): This strong nucleophile can attack the carbonyl carbon of the ester group. In the context of this compound, reaction with sodium methoxide in methanol (B129727) would likely result in a dynamic equilibrium with no net change in the methyl ester, but it could potentially lead to transesterification if a different alcohol is used as the solvent.

Potassium tert-Butoxide (KOC(CH₃)₃): This is a bulky, strong base and a poor nucleophile due to steric hindrance. nih.gov It is less likely to participate in nucleophilic substitution at the ester carbonyl. Its primary role would be as a base to deprotonate the carboxylic acid.

Table 3: Reactivity with Nucleophiles

NucleophileTarget Functional GroupExpected Reaction
Hydroxide (e.g., NaOH)EsterSaponification (Hydrolysis)
Sodium Methoxide (NaOCH₃)EsterTransesterification (if other alcohol present)
Potassium tert-Butoxide (KOC(CH₃)₃)Carboxylic AcidDeprotonation (Acid-Base Reaction)

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a key site for synthetic modification, allowing for the formation of a wide array of ester and amide derivatives through nucleophilic acyl substitution. libretexts.org These reactions typically involve the activation of the carboxyl group to enhance its electrophilicity, followed by attack from a nucleophile such as an alcohol or an amine.

The carboxylic acid group of this compound can be readily converted into more complex esters and amides. This transformation is fundamental in various fields, such as medicinal chemistry, for creating prodrugs or modifying a molecule's physicochemical properties.

Esterification: Reacting this compound with various alcohols in the presence of an acid catalyst (Fischer-Speier esterification) or coupling agents yields more elaborate esters. For example, reaction with a poly-functional alcohol like ethylene (B1197577) glycol could lead to the formation of mono- or di-substituted esters, potentially leading to polyester (B1180765) synthesis. libretexts.org Similarly, reaction with a complex alcohol, such as a sterol, would yield a bulky, lipophilic ester derivative.

Amidation: The synthesis of amides from the carboxylic acid group is a cornerstone of peptide synthesis and drug discovery. Reaction with primary or secondary amines yields the corresponding N-substituted amides. For instance, coupling with an amino acid ester, like L-phenylalanine methyl ester, would produce a dipeptide-like structure. nih.gov These reactions are crucial for building larger, biologically relevant molecules.

Direct reaction between a carboxylic acid and a less nucleophilic amine or alcohol is often slow and requires harsh conditions. mdpi.com To facilitate ester and amide bond formation under milder conditions, a variety of coupling reagents are employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Common coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. mdpi.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophile (alcohol or amine). To suppress side reactions and minimize racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. mdpi.com

Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. numberanalytics.comorganic-chemistry.org They generate active esters (e.g., OBt or OAt esters) in situ, which rapidly react with the nucleophile. numberanalytics.com HATU, which forms highly reactive OAt esters, is considered one of the most effective coupling reagents, particularly for sterically hindered substrates. numberanalytics.comorganic-chemistry.org

Reactions are typically carried out in aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. nih.gov A tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

Table 1: Common Coupling Reagents for Esterification and Amidation

AbbreviationFull NameClassNotes
DCCN,N'-DicyclohexylcarbodiimideCarbodiimide (B86325)Byproduct (dicyclohexylurea) is poorly soluble. mdpi.com
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble byproduct, useful for aqueous extractions. mdpi.com
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltEfficient, commonly used in peptide synthesis. numberanalytics.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly reactive, effective for difficult couplings. numberanalytics.comorganic-chemistry.org
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltGenerates OBt active esters. numberanalytics.com
COMU®(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium/Uronium SaltHigh reactivity and stability, considered a safer alternative to HATU. organic-chemistry.org

Mechanism Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The primary mechanisms governing the reactivity of this compound are nucleophilic acyl substitution at the carboxyl group and electrophilic aromatic substitution on the benzene ring.

Nucleophilic Acyl Substitution: This is the fundamental mechanism for the esterification and amidation of the carboxylic acid group. wikipedia.org It is generally a two-step process: addition followed by elimination.

Activation: In the presence of an acid catalyst (like H₂SO₄ for Fischer esterification), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon significantly more electrophilic. nih.govyoutube.com When using a coupling reagent, the hydroxyl group is converted into a better leaving group. wikipedia.org

Nucleophilic Addition: The nucleophile (an alcohol for esterification or an amine for amidation) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate. organicchemistrytutor.com

Proton Transfer: A proton is transferred from the attacking nucleophile to one of the oxygen atoms of the original carboxyl group. In amidation, this step may occur concurrently with the elimination.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (water in the case of acid catalysis, or the activated group from the coupling reagent). wikipedia.orgorganicchemistrytutor.com

Deprotonation: The final protonated ester or amide is deprotonated by a base (such as water or the conjugate base of the catalyst) to yield the neutral product and regenerate the catalyst. youtube.com

Electrophilic Aromatic Substitution (EAS): This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

In this compound, there are two substituents to consider:

-COOH (Carboxylic Acid): This is a moderately deactivating, meta-directing group. wikipedia.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

-OCH₂COOCH₃ (Methoxycarbonylmethoxy group): This ether-containing group is an activating, ortho, para-directing group. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho or para attack.

The directing effects of these two groups are in opposition. The powerful ortho, para-directing effect of the activating ether group generally dominates over the meta-directing effect of the deactivating carboxyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ether group (positions 3 and 5). Position 3 is sterically less hindered than position 5 (which is ortho to both substituents), making it the most likely site for substitution.

While specific kinetic studies for this compound are not extensively documented in publicly available literature, the kinetics of related reactions, such as the esterification of benzoic acid, have been investigated.

Reaction Pathway Analysis: For the conversion of this compound, pathway analysis would involve identifying potential intermediates and side products. In amidation reactions using coupling reagents, for instance, the formation of the active ester intermediate can be monitored. Side reactions could include the formation of N-acylurea from carbodiimide reagents or racemization if chiral amines are used. mdpi.com For electrophilic aromatic substitution, analysis would focus on the regioselectivity of the reaction, quantifying the ratio of ortho and para isomers formed to understand the directing group effects under specific conditions.

Advanced Spectroscopic and Structural Characterization Techniques for 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR Spectroscopy Analysis: Chemical Shifts, Coupling Constants, and Integrations

The predicted ¹H NMR spectrum of 4-(2-Methoxy-2-oxoethoxy)benzoic acid offers significant insights into its structure. The spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The protons ortho to the carboxyl group (H-3 and H-5) are predicted to be in the range of 8.0-8.2 ppm, being deshielded by the electron-withdrawing carboxylic acid function. The protons ortho to the ether linkage (H-2 and H-6) are anticipated to resonate at a slightly upfield region, around 6.9-7.1 ppm, due to the electron-donating effect of the oxygen atom.

The methylene (B1212753) protons of the ethoxy group (-O-CH₂-C=O) are predicted to appear as a singlet at approximately 4.8 ppm. The methoxy (B1213986) protons of the methyl ester (-O-CH₃) are also expected to be a singlet, resonating at around 3.8 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield position, typically above 10 ppm, and its exact chemical shift can be highly dependent on the solvent and concentration.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)>10.0Broad Singlet1H
Aromatic (H-3, H-5)~8.1Doublet2H
Aromatic (H-2, H-6)~7.0Doublet2H
Methylene (-O-CH₂-)~4.8Singlet2H
Methoxy (-OCH₃)~3.8Singlet3H

Carbon-13 NMR Spectroscopy Analysis: Carbonyl, Aromatic, and Aliphatic Carbon Assignments

The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the this compound molecule.

Two distinct carbonyl carbon signals are expected. The carboxylic acid carbonyl (C=O) is predicted to be the most downfield, at approximately 172 ppm. The ester carbonyl is expected at a slightly upfield position, around 169 ppm.

The aromatic region will display four signals. The carbon attached to the carboxylic acid group (C-4) is predicted around 129 ppm, while the carbon bearing the ether linkage (C-1) is expected at a more downfield position of approximately 162 ppm due to the deshielding effect of the oxygen atom. The aromatic CH carbons (C-3, C-5 and C-2, C-6) are predicted to appear at approximately 132 ppm and 115 ppm, respectively.

The aliphatic region should contain two signals. The methylene carbon (-O-CH₂-) is predicted around 65 ppm, and the methoxy carbon (-OCH₃) is expected at approximately 52 ppm.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH)~172
Ester Carbonyl (-COO-)~169
Aromatic (C-1)~162
Aromatic (C-3, C-5)~132
Aromatic (C-4)~129
Aromatic (C-2, C-6)~115
Methylene Carbon (-O-CH₂-)~65
Methoxy Carbon (-OCH₃)~52

Advanced NMR Techniques: 2D NMR (COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling

To unequivocally assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the aromatic protons at ~8.1 ppm and ~7.0 ppm, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the aromatic CH carbons and the aliphatic methylene and methoxy carbons by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) couplings between protons and carbons, which helps in piecing together the molecular fragments. Key expected correlations include:

The methylene protons (~4.8 ppm) showing a correlation to the ester carbonyl carbon (~169 ppm) and the aromatic carbon C-1 (~162 ppm).

The methoxy protons (~3.8 ppm) showing a correlation to the ester carbonyl carbon (~169 ppm).

The aromatic protons (H-3, H-5 at ~8.1 ppm) showing correlations to the carboxylic acid carbonyl carbon (~172 ppm) and the aromatic carbons C-1 and C-4.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Carbonyl and Hydroxyl Stretching Frequencies

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups and the hydroxyl group.

A broad absorption band is predicted in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The presence of two carbonyl groups will likely result in two distinct stretching vibrations. The carboxylic acid C=O stretch is expected to appear around 1700-1725 cm⁻¹, while the ester C=O stretch is predicted at a slightly higher frequency, around 1735-1750 cm⁻¹. youtube.com The C-O stretching vibrations for the carboxylic acid and the ether linkage are expected in the 1200-1300 cm⁻¹ region.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=O (Ester)1735-1750Strong
C=O (Carboxylic Acid)1700-1725Strong
C-O (Ether and Acid)1200-1300Strong

Aromatic Ring Vibrations and Fingerprint Region Analysis

The presence of the benzene ring will give rise to characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations below 900 cm⁻¹. For a 1,4-disubstituted benzene ring, a strong absorption is typically observed in the 800-850 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions that are unique to the molecule as a whole, arising from a variety of bending, stretching, and torsional vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. It provides the exact mass of the molecule and offers insights into its composition through the analysis of fragment ions.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular mass and, by extension, the elemental composition of a compound. For this compound (molecular formula C₁₀H₁₀O₅), the theoretical monoisotopic mass is 210.05283 Da. uni.lu HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure this mass with high accuracy, typically within a few parts per million (ppm). sci-hub.se This precision allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers.

Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS, which typically generates protonated molecules [M+H]⁺, deprotonated molecules [M-H]⁻, or adducts with ions like sodium [M+Na]⁺. sci-hub.se Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification.

Table 1: Predicted HRMS Data for this compound Adducts Data sourced from computational predictions. uni.lu

Adduct TypeFormulaPredicted m/z
[M+H]⁺[C₁₀H₁₁O₅]⁺211.06011
[M+Na]⁺[C₁₀H₁₀O₅Na]⁺233.04205
[M+K]⁺[C₁₀H₁₀O₅K]⁺249.01599
[M-H]⁻[C₁₀H₉O₅]⁻209.04555

Tandem mass spectrometry (MS/MS) is employed to uncover the structural details of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies for this compound are not widely published, its fragmentation pathways can be predicted based on the known behavior of benzoic acid derivatives. docbrown.inforesearchgate.net

For the deprotonated molecule [M-H]⁻ (m/z 209.04555), a characteristic fragmentation reaction is the loss of carbon dioxide (CO₂), a common behavior for deprotonated benzoic acids. sci-hub.se Other likely fragmentation points include the cleavage of the ether bond and the ester group.

Key Predicted Fragmentation Pathways:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group is a primary fragmentation, leading to a significant fragment ion.

Ester Cleavage: Fragmentation can occur at the ester group, resulting in the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Ether Bond Cleavage: The bond between the aromatic ring and the ethoxy side chain can cleave, leading to fragments corresponding to the benzoate (B1203000) moiety and the side chain.

Table 2: Predicted Key Fragments in MS/MS of [M-H]⁻ of this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment m/zNeutral Loss
209.045[C₉H₉O₃]⁻165.055CO₂
209.045[C₈H₅O₃]⁻149.024C₂H₄O
209.045[C₇H₅O₂]⁻121.029C₃H₄O₃

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for the Related Compound Anisic Acid (p-Methoxybenzoic Acid) Data from a three-dimensional X-ray study. rsc.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.98
b (Å)10.95
c (Å)3.98
β (°)98.67
Z (molecules/unit cell)4

The crystal engineering of benzoic acid derivatives is largely governed by strong and predictable intermolecular interactions.

Hydrogen Bonding: The most prominent interaction in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov In the case of anisic acid, this O-H···O bond distance is 2.643 Å. rsc.org It is highly probable that this compound would also form these characteristic acid-acid dimers. Weaker C-H···O interactions involving the ether and ester oxygen atoms likely provide additional stability to the crystal lattice.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical properties. While no specific polymorphs of this compound have been reported, the conformational flexibility of its ether-ester side chain suggests that polymorphism could be possible under different crystallization conditions. Studies on related molecules often reveal multiple crystalline forms, highlighting the importance of controlled crystallization in obtaining a desired solid-state structure. nih.gov

Computational Chemistry and Theoretical Studies of 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical properties of a molecule.

The electronic behavior of 4-(2-Methoxy-2-oxoethoxy)benzoic acid is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests lower reactivity and higher stability.

The Molecular Electrostatic Potential (MEP) map is another critical tool for understanding reactivity. It visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and ester groups, highlighting these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, marking them as susceptible to nucleophilic attack. This is a common feature observed in the analysis of various benzoic acid derivatives. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Benzoic Acid Derivative

Parameter Energy (eV)
HOMO -6.303
LUMO -2.243

| Energy Gap (ΔE) | 4.06 |

Note: Data is for a related benzoic acid derivative and serves as a comparative reference.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-O ether linkage and the C-C bond connecting the ethoxy group to the benzene (B151609) ring. This rotation gives rise to various conformers with different energies. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface, is crucial for understanding the molecule's predominant structure.

Computational studies on related molecules, such as methoxybenzaldehyde, have shown that the planar conformation is often the most stable. mdpi.com For this compound, it is expected that the most stable conformer will have a nearly planar arrangement of the benzoic acid and the methoxy-oxoethoxy groups to maximize conjugation and minimize steric hindrance.

The rotational barriers between different conformers can be calculated to understand the dynamics of conformational change. These barriers are the energy required to rotate from one stable conformation to another. For similar molecules, these barriers, particularly for the rotation of methoxy (B1213986) groups, have been determined both experimentally and computationally. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.net The calculated spectrum can be compared with experimental data to confirm the molecular structure.

For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to specific functional groups. Key vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band.

C=O stretching of both the carboxylic acid and the ester, which would appear as strong absorptions.

C-O stretching of the ether and ester groups.

Aromatic C-H and C=C stretching from the benzene ring.

Studies on similar benzoic acid derivatives have successfully used DFT calculations to assign vibrational modes observed in experimental spectra. mdpi.com

Table 2: Predicted Key Vibrational Frequencies for this compound (Based on Analogous Compounds)

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carboxylic Acid O-H Stretch 3400-2400 (broad)
Carboxylic Acid & Ester C=O Stretch 1760-1680
Ether & Ester C-O Stretch 1300-1000
Benzene Ring C=C Stretch 1600-1450

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. bohrium.com

By simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. For this compound, the polar carboxylic acid and ester groups are expected to form strong hydrogen bonds with protic solvents like water. These interactions can stabilize certain conformations over others. MD simulations on related compounds have been used to investigate such solvent effects. researchgate.net

Structure-Reactivity Relationship Predictions

The computational data gathered from quantum chemical calculations can be used to predict the structure-reactivity relationships of this compound. The HOMO and LUMO energies, along with the MEP map, provide a clear picture of the molecule's reactivity.

The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid and ester) groups on the benzene ring suggests a nuanced reactivity profile. The interplay of these groups influences the electrophilicity and nucleophilicity of different parts of the molecule, which can be quantified using reactivity descriptors derived from DFT calculations. researchgate.net

Computational Design of Novel Analogues

The computational model of this compound can serve as a scaffold for the in-silico design of novel analogues with potentially enhanced or modified properties. By systematically altering the functional groups, for example, by replacing the methoxy group with other alkyl or aryl groups or by modifying the ester, new molecules can be created and their properties evaluated computationally before any synthetic efforts are undertaken. nih.govresearchgate.net This approach allows for the rapid screening of a large number of potential candidates to identify those with desired electronic or conformational characteristics.

Applications of 4 2 Methoxy 2 Oxoethoxy Benzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The bifunctional nature of 4-(2-Methoxy-2-oxoethoxy)benzoic acid, possessing both a carboxylic acid and a methyl ester, positions it as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group can readily participate in a variety of classic organic reactions, including amide bond formation, esterification, and conversion to an acyl chloride. These transformations are fundamental in building larger molecular architectures.

For instance, the synthesis of the drug Bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a compound with a similar benzoic acid core. The initial steps involve esterification and alkylation, highlighting the utility of these functional handles in a multi-step synthesis. googleapis.com Similarly, other benzoic acid derivatives are crucial in the synthesis of flavones, a class of compounds with a wide range of biological activities. quickcompany.in While not directly employing this compound, these examples underscore the synthetic utility of the functionalities present in the molecule.

The methyl ester group provides an orthogonal reactive site. It can be selectively hydrolyzed to the corresponding carboxylic acid under conditions that leave the other functionalities intact, or it can be reduced to an alcohol. This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, a key strategy in the total synthesis of complex natural products and pharmaceuticals.

Building Block for Functional Materials

The rigid aromatic core combined with flexible ether and ester groups makes this compound an attractive candidate as a monomer or building block for the creation of functional materials with tailored properties.

Incorporation into Polymers and Oligomers

The carboxylic acid functionality allows for the incorporation of this molecule into polyesters and polyamides through condensation polymerization. The resulting polymers would benefit from the rigidity of the benzene (B151609) ring, potentially leading to materials with high thermal stability and mechanical strength. The pendant methoxy-oxoethoxy group could influence the polymer's solubility and processing characteristics.

Furthermore, derivatives of this compound could be designed for use in more advanced polymerization techniques. For example, oligo(p-phenylenevinylene) (OPV) derivatives, which are known for their electroluminescent properties, are often synthesized from benzoic acid building blocks. googleapis.comresearchgate.netnih.gov By modifying this compound, it could potentially be used to create novel OPVs with specific optical and electronic properties.

Precursor in Non-Biological Catalyst Development

The aromatic ring and the carboxylic acid group of this compound can serve as a scaffold for the development of novel non-biological catalysts. The carboxylic acid can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin, creating a heterogeneous catalyst that is easily separable from the reaction mixture.

The benzene ring can be functionalized with catalytically active groups. For example, transition metal complexes can be coordinated to the aromatic ring or to ligands attached to it. The electronic properties of the benzene ring, influenced by the ether and ester substituents, could modulate the activity of the catalytic center. Research on the esterification of benzoic acid using various catalysts demonstrates the importance of this class of compounds in catalysis. dergipark.org.tr

Design and Synthesis of Novel Chemical Scaffolds for Non-Biological Research

A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound, with its multiple functionalization points, is an ideal starting point for the design of new chemical scaffolds for non-biological research.

Exploration of Structural Analogues with Modified Functional Groups

By systematically modifying the functional groups of this compound, a diverse range of structural analogues can be synthesized. For example:

The methyl ester can be converted to other esters (ethyl, butyl, etc.) to fine-tune properties like solubility and reactivity.

The ether linkage can be replaced with longer or more complex chains to alter the flexibility and spacing of the molecule.

Additional substituents can be introduced onto the benzene ring to modify its electronic and steric properties.

These structural analogues could then be used to explore structure-activity relationships in various contexts, from materials science to catalysis. The development of new linkers for metal-organic frameworks (MOFs) is an area where such tailored benzoic acid derivatives could be highly valuable, allowing for the construction of porous materials with specific properties for gas storage, separation, and catalysis. quickcompany.inmdpi.com

Libraries of Derivatives for High-Throughput Screening in Non-Biological Applications

The generation of chemical libraries from a core structure like this compound is a key strategy in modern materials discovery. acs.orgnih.govumd.edu High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, accelerating the identification of materials with desired properties for various non-biological applications. acs.orgnih.gov Although specific libraries based on this compound are not detailed in current research, its chemical functionalities offer clear pathways for diversification.

The two primary reactive sites on the molecule for building a combinatorial library are the carboxylic acid group and the aromatic ring. A third possibility involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by its derivatization, or transesterification to introduce different alkyl groups.

Diversification Strategies:

Amide and Ester Libraries: The carboxylic acid moiety is readily converted into a wide array of amides and esters. By reacting this compound with a library of diverse amines or alcohols, a large set of derivatives can be synthesized in parallel. These reactions are generally high-yielding and can be performed under conditions compatible with automated synthesis platforms. The resulting libraries could be screened for properties such as liquid crystallinity, non-linear optical activity, or as components in novel polymer formulations. Benzoic acid and its derivatives are known to be used in the production of plasticizers and resins. justlonghealth.com

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions to introduce a variety of functional groups at the positions ortho and meta to the ether linkage. While the ether group is an ortho-, para- director, the carboxylic acid is a meta- director, which could lead to a mix of products. However, by carefully selecting the reaction conditions and catalysts, specific substitution patterns can be favored. Functional groups such as nitro, halogen, or acyl groups can be introduced, which can then be further modified to create even greater diversity.

Aryl Ether Analogs: The ether linkage itself is a common feature in many functional materials. Libraries of aryl ethers can be synthesized using various methods, including the Ullmann condensation or Buchwald-Hartwig amination, although these would involve a retrosynthetic approach starting from different precursors. google.com The principles of creating such libraries highlight the importance of the aryl ether motif in tuning the electronic and physical properties of molecules.

Potential Non-Biological Applications for Screening:

The derivatives of this compound could be screened for a multitude of non-biological applications. The presence of both a flexible ether linkage and a rigid aromatic ring makes them interesting candidates for:

Polymer Science: As monomers or additives in polymerization reactions to modify the properties of bulk polymers. umd.edu

Liquid Crystals: The rod-like shape of many of its derivatives could lead to liquid crystalline behavior.

Non-Linear Optical (NLO) Materials: The introduction of electron-donating and electron-withdrawing groups on the aromatic ring could result in compounds with significant NLO properties.

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Hypothetical Library Generation and Screening Data:

While no specific experimental data is available for libraries derived from this compound, a hypothetical example of a data table for a library of amide derivatives screened for a specific property, such as thermal stability (decomposition temperature), is presented below.

Derivative IDAmine Used in SynthesisMolecular FormulaCalculated Molecular WeightDecomposition Temperature (°C)
DA-001 AnilineC₁₆H₁₅NO₄285.29250
DA-002 4-FluoroanilineC₁₆H₁₄FNO₄303.28265
DA-003 4-NitroanilineC₁₆H₁₄N₂O₆330.29280
DA-004 BenzylamineC₁₇H₁₇NO₄300.33245
DA-005 CyclohexylamineC₁₆H₂₁NO₄291.34230

Future Research Directions and Perspectives for 4 2 Methoxy 2 Oxoethoxy Benzoic Acid Chemistry

Emerging Synthetic Methodologies for Enhanced Sustainability and Efficiency

The traditional synthesis of ester-containing benzoic acid derivatives often relies on methods that may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 4-(2-Methoxy-2-oxoethoxy)benzoic acid. This involves exploring alternative energy sources, greener solvents, and catalytic systems that minimize waste and environmental impact.

Key research thrusts will likely include:

Photocatalysis and Electrosynthesis: Moving away from thermally driven reactions, the use of visible light or electricity as energy sources represents a significant leap forward. Photoredox catalysis, for instance, can enable challenging cross-coupling reactions under mild conditions. doi.org Similarly, paired electrolysis, where both anodic and cathodic reactions contribute to the synthesis, offers an elegant way to improve efficiency. acs.org Investigating these methods for the esterification step in the synthesis of this compound could lead to significantly greener processes.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while reducing solvent usage and reaction times. rsc.org

Novel Catalytic Systems: Research into new catalysts is a cornerstone of green chemistry. uniroma1.itcarlroth.com For the synthesis of this compound, this could involve metal-free catalysis using organocatalysts or earth-abundant metal catalysts to replace more toxic or expensive heavy metals. acs.org The development of recyclable catalysts, such as those immobilized on polymer supports, would also contribute to the sustainability of the synthesis.

Synthetic Approach Potential Advantages for this compound Synthesis Relevant Research Analogy
Photoredox Catalysis Mild reaction conditions, use of clean energy source (light), high functional group tolerance. Visible-light-induced esterification of carboxylic acids with arylsulfonium salts. doi.org
Paired Electrolysis Avoids chemical redox agents, high efficiency through simultaneous anode/cathode reactions. Esterification of carboxylic acids with aryl halides via nickel-catalyzed paired electrolysis. acs.org
Continuous Flow Improved heat/mass transfer, enhanced safety, ease of automation and scale-up, reduced waste. Machine learning-enabled optimization of ultra-fast flow chemistry. rsc.org
Metal-Free Arylation Avoids toxic/expensive heavy metals, good chemoselectivity. Arylation of carboxylic acids with diaryliodonium salts. acs.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its three main components: the carboxylic acid group, the ester group, and the aromatic ring. While classical reactions of these functional groups are well-understood, future research will aim to uncover novel and unconventional transformations.

Selective Functionalization: A key challenge and opportunity lie in the selective reaction of one functional group while leaving the others intact. For example, developing conditions for the selective reduction of the carboxylic acid in the presence of the ester, or vice-versa, would provide access to new derivatives. The electronic nature of the substituents—the electron-donating ether-linked ester and the electron-withdrawing carboxylic acid—will influence the reactivity of the benzene (B151609) ring towards electrophilic or nucleophilic aromatic substitution. libretexts.orgyoutube.com

Radical-Mediated Reactions: The generation of radical intermediates from aryl carboxylic acids is an emerging area of synthetic chemistry. nih.gov Future studies could explore the conversion of the carboxylic acid moiety of this compound into an aryl radical. This intermediate could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, such as intramolecular cyclizations or cross-coupling reactions, to generate complex molecular architectures.

Decarboxylative Coupling: The carboxylic acid group can be used as a "traceless" handle in decarboxylative coupling reactions. Research could focus on developing catalytic methods to replace the -COOH group with other functionalities (e.g., aryl, vinyl, or alkyl groups), providing a powerful tool for molecular diversification.

Advanced Characterization Method Development for In Situ Monitoring

To optimize synthetic routes and understand reaction mechanisms, the ability to monitor chemical reactions in real-time is crucial. Future research will focus on applying and developing advanced characterization techniques for the in situ monitoring of the synthesis and subsequent transformations of this compound.

Spectroscopic Probes: Techniques like in situ Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time without the need for sampling. youtube.comacs.orgrsc.org Developing robust calibration models for these techniques would enable precise kinetic analysis and process control. rsc.orgnih.gov For instance, monitoring the disappearance of the carboxylic acid peak and the appearance of the ester peak could provide real-time data on reaction progress and yield. acs.org

Nanoscale Spectroscopy: For applications involving thin films or self-assembled monolayers, techniques like nanoscale infrared spectroscopy can provide invaluable information about the coordination chemistry and orientation of molecules at surfaces. nih.gov This would be particularly relevant when studying the use of this compound in advanced materials.

Characterization Technique Potential Application for this compound Key Advantages
In Situ FTIR/Raman Real-time monitoring of synthesis, kinetic studies, intermediate detection. youtube.comacs.org Non-destructive, provides structural information, applicable to liquid phase.
In Situ NIR On-line quantitative control of batch or flow processes. rsc.org Can use fiber optics for remote sensing, good for quantitative analysis.
Process Mass Spectrometry On-line monitoring of reactant and product concentrations. nih.gov High sensitivity and selectivity, provides molecular weight information.
Nanoscale IR Spectroscopy Probing the structure of self-assembled monolayers on surfaces. nih.gov High spatial resolution, provides chemical information at the nanoscale.

Integration of Computational and Machine Learning Approaches in Discovery and Optimization

The synergy between computational chemistry and experimental work is accelerating chemical discovery. For this compound, these approaches can guide research in several ways.

Reaction Prediction and Optimization: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to optimize conditions for higher yield and selectivity. researchgate.netnumberanalytics.com An ML model could be developed to predict the optimal catalyst, solvent, and temperature for the synthesis of this compound, potentially accelerating the development of sustainable methodologies. rsc.orgbeilstein-journals.org

Pathway Analysis: Computational tools can generate and evaluate complex reaction networks to identify the most plausible and thermodynamically favorable pathways to a target molecule. acs.org This could be used to explore novel, non-intuitive synthetic routes to this compound and its derivatives.

Property Prediction: Density Functional Theory (DFT) calculations can be used to predict the structural, electronic, and spectroscopic properties of the molecule. researchgate.net This can help in rationalizing its reactivity and in designing new molecules with specific desired properties for materials science applications.

Development of Advanced Materials with Tunable Properties

The bifunctional nature of this compound makes it an attractive building block, or "linker," for the construction of advanced materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal coordinating moiety for linking with metal ions to form MOFs. rsc.org These crystalline porous materials have applications in gas storage, separation, and catalysis. nih.govresearchgate.net By using this compound as a linker, it may be possible to synthesize novel MOFs. The uncoordinated ester group within the pores could then be used for post-synthetic modification, allowing for the fine-tuning of the framework's properties. For example, hydrolysis of the ester to a carboxylic acid could introduce new metal-binding sites or alter the polarity of the pores.

Polymers and Liquid Crystals: Benzoic acid derivatives are common components of liquid crystals and specialty polymers. The rigid aromatic core of this compound, combined with its two distinct functional groups, could be exploited in polymerization reactions to create polyesters or polyamides with specific thermal or optical properties. The synthesis of various alkoxy benzoic acid derivatives has been shown to be an important route to intermediate materials for applications such as liquid crystals. ums.edu.myums.edu.my

Surface Functionalization: Carboxylic acids are known to form self-assembled monolayers (SAMs) on various oxide surfaces. nih.gov this compound could be used to functionalize surfaces, with the ester group available for subsequent chemical transformations, providing a platform for creating complex, layered surface structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.